N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that likely contains a hexahydrocinnolinyl group and a benzothiadiazole group . These groups are known to possess potent pharmacological activities, including anticancer potential .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via multicomponent reactions . These reactions typically involve the condensation of several different molecules in a one-pot procedure .Molecular Structure Analysis
The compound likely contains a hexahydrocinnolinyl group, which is a nitrogen-containing, partially unsaturated six-membered ring, and a benzothiadiazole group, which is a type of heterocyclic compound .Scientific Research Applications
EZH2 Inhibition in Cancer Therapy
The histone lysine methyltransferase EZH2 plays a crucial role in cancer aggressiveness, metastasis, and poor prognosis. Researchers have discovered that hexahydroisoquinolin derivatives, including our compound of interest, can act as EZH2 inhibitors . These inhibitors interfere with the activity of EZH2, leading to decreased global H3K27me3 (a histone modification) in cancer cells. Specifically, the compound “SKLB1049” has shown promising results as a highly potent, SAM-competitive, and cell-active EZH2 inhibitor. It effectively reduces H3K27me3 levels in lymphoma cells and causes cell arrest in the G0/G1 phase .
Chemical Biology Tools
Beyond therapeutic applications, this compound can serve as a chemical tool to study EZH2 biology. Researchers can use it to dissect the enzyme’s functions, interactions, and downstream effects.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the histone lysine methyltransferase ezh2 , which plays a key role in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
Similar compounds have been found to decrease global h3k27me3 in certain lymphoma cells in a concentration- and time-dependent manner . This suggests that the compound may interact with its targets to alter their function, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of ezh2 can affect various pathways related to cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar compounds have been found to have improved solubility compared to other ezh2 inhibitors , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to cause cell arrest in the g0/g1 phase , indicating potential anti-proliferative effects.
properties
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-14-7-9-5-10(2-4-11(9)17-18-14)16-15(22)8-1-3-12-13(6-8)20-23-19-12/h1,3,6-7,10H,2,4-5H2,(H,16,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNACYFQFRODZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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